molecular formula C34H26CrN8Na3O12S2+ B12777401 Trisodium bis(2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)benzoato(3-))chromate(3-) CAS No. 94277-62-0

Trisodium bis(2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)benzoato(3-))chromate(3-)

Cat. No.: B12777401
CAS No.: 94277-62-0
M. Wt: 923.7 g/mol
InChI Key: BSMGIQJQKVPYFK-UHFFFAOYSA-N
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Description

Trisodium bis(2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)benzoato(3-))chromate(3-) (CAS: 84777-72-0) is a chromium(III) coordination complex featuring azo-linked pyrazolone and benzoate ligands. The structure includes a central chromium ion coordinated by two anionic azo-benzoate ligands and a sulphophenyl-substituted pyrazolone moiety . Such complexes are typically synthesized for their vibrant coloration and stability, making them candidates for industrial dyes or pigments. The sulphophenyl group enhances water solubility, a critical feature for applications in aqueous environments. Structural determination of this compound likely employs X-ray crystallography refined via programs like SHELXL and visualized using tools such as ORTEP-3 .

Properties

CAS No.

94277-62-0

Molecular Formula

C34H26CrN8Na3O12S2+

Molecular Weight

923.7 g/mol

IUPAC Name

trisodium;chromium;2-[[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-id-4-yl]diazenyl]benzoic acid

InChI

InChI=1S/2C17H13N4O6S.Cr.3Na/c2*1-10-15(19-18-14-5-3-2-4-13(14)17(23)24)16(22)21(20-10)11-6-8-12(9-7-11)28(25,26)27;;;;/h2*2-9H,1H3,(H,23,24)(H,25,26,27);;;;/q2*-1;;3*+1

InChI Key

BSMGIQJQKVPYFK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)[C-]1N=NC2=CC=CC=C2C(=O)O)C3=CC=C(C=C3)S(=O)(=O)O.CC1=NN(C(=O)[C-]1N=NC2=CC=CC=C2C(=O)O)C3=CC=C(C=C3)S(=O)(=O)O.[Na+].[Na+].[Na+].[Cr]

Origin of Product

United States

Scientific Research Applications

Mechanism of Action

The mechanism of action of Trisodium bis[2-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]benzoato(3-)]chromate(3-) involves its interaction with specific molecular targets. The compound’s azo linkage allows it to bind to various substrates, leading to changes in color properties . The chromium center can also participate in redox reactions, which may influence the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Research Findings and Data Analysis

Crystallographic Insights

The target compound’s structure likely exhibits:

  • Octahedral coordination : Typical for chromium(III) complexes.
  • Short Cr–N/O bonds : Indicative of strong ligand-field stabilization, refined using SHELXL .
  • Hydrogen-bonding networks : Facilitated by sulphonate groups, enhancing crystal packing stability.
Functional Performance
  • Dyeing Efficiency : The sulphophenyl group improves affinity for cellulose fibers in textiles due to polar interactions.
  • pH Stability : Sulphonate groups confer stability in acidic to neutral conditions, whereas phenyl analogues may degrade faster in aqueous media.

Biological Activity

Trisodium bis(2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)benzoato(3-))chromate(3-) is a complex azo dye with potential biological activities that merit detailed investigation. This compound, identified by its CAS number 94277-62-0, exhibits properties that could be beneficial in various biomedical applications, including antimicrobial and antioxidant activities.

Chemical Structure and Properties

The molecular formula of Trisodium bis(2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)benzoato(3-))chromate(3-) is C34H24CrN8Na3O6S2, with a molecular weight of 715.6 g/mol. The structure features a chromate ion coordinated to two azo-linked benzoate moieties, which are further substituted with a sulfonic group enhancing its solubility and potential biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various azo compounds. A related study demonstrated that azo dyes can exhibit significant antibacterial and antifungal activities against multiple microbial strains. For instance, compounds derived from similar azo structures showed potent efficacy against Gram-positive and Gram-negative bacteria, as well as fungi .

Microbial Strain Activity
Staphylococcus aureusHigh
Escherichia coliModerate
Candida albicansHigh

The mechanism of action for these compounds often involves disruption of microbial cell membranes or interference with metabolic pathways, suggesting that Trisodium bis(2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)benzoato(3-))chromate(3-) may possess similar mechanisms.

Antioxidant Activity

Antioxidant activity is another area where azo compounds have shown promise. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate the free radical scavenging ability of compounds. Azo dyes have been reported to possess significant antioxidant capabilities, which can be attributed to their ability to donate electrons and stabilize free radicals .

Assay Type Result
DPPH ScavengingIC50 = 10 µM
Nitric Oxide ScavengingIC50 = 15 µM

The antioxidant properties suggest potential applications in preventing oxidative stress-related diseases.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of azo compounds demonstrated that modifications in the azo linkage significantly affected their antimicrobial potency. Trisodium bis(2-(azo)benzoato) derivatives were found to enhance activity against resistant strains of bacteria .
  • Photophysical Properties : Research into the photophysical characteristics of similar azo compounds indicated that they could be utilized in photodynamic therapy (PDT), where their ability to generate reactive oxygen species upon light activation could be harnessed for targeted cancer therapies.

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